molecular formula C15H18N6O2 B6970728 6-methyl-5-nitro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyridin-2-amine

6-methyl-5-nitro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyridin-2-amine

Cat. No.: B6970728
M. Wt: 314.34 g/mol
InChI Key: OHKGQUJGAWJJBE-UHFFFAOYSA-N
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Description

6-methyl-5-nitro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyridin-2-amine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a nitro group, a methyl group, and a pyrimidinylpiperidinylamine moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

6-methyl-5-nitro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-11-13(21(22)23)3-4-14(18-11)19-12-5-9-20(10-6-12)15-16-7-2-8-17-15/h2-4,7-8,12H,5-6,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKGQUJGAWJJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC2CCN(CC2)C3=NC=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-nitro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyridin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Amination: The nitro compound is then subjected to reduction to form the corresponding amine. This can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Coupling Reaction: The amine is then coupled with 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and automated systems for coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-nitro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

6-methyl-5-nitro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-methyl-5-nitro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group and the pyrimidinylpiperidinylamine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide linkage but differ in the substituents on the pyridine ring.

    Imidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but are fused with an imidazole ring, leading to different biological activities.

Uniqueness

6-methyl-5-nitro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyridin-2-amine is unique due to the presence of both a nitro group and a pyrimidinylpiperidinylamine moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research.

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